Iron naphthenate

Vue d'ensemble

Description

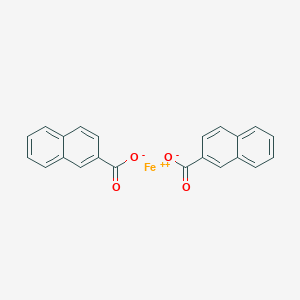

Iron naphthenate is a chemical compound that is also known as ferrum naphthenate, ferric naphthenate, ferrous naphthenate, iron (ii) naphthenate, and iron (iii) naphthenate . It is an iron source that is soluble in organic solvents as an organometallic compound .

Synthesis Analysis

The synthesis of iron naphthenate involves the reaction of naphthenic acids occurring naturally in crude oil with metal ions in the formation of water to produce organic salts . The chemical and thermal stability of alkali metal naphthalenides as powerful reducing agents are examined, including the type of alkali metal, the type of solvent, the temperature, and the time of storage .Molecular Structure Analysis

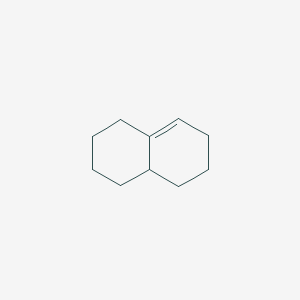

Naphthenic acids are mixtures of several cyclopentyl and cyclohexyl carboxylic acids with molecular weights of 120 to well over 700 atomic mass units. The main fractions are carboxylic acids with a carbon backbone of 9 to 20 carbons .Physical And Chemical Properties Analysis

The surface area and pore volume of the catalyst decreased significantly with the increase of iron deposition; the surface area decreased from 125.3 m^2/g to 91.0 m^2/g, and the pore volume decreased from 0.21 cm^3/g to 0.16 cm^3/g .Applications De Recherche Scientifique

Oilfield Metal Naphthenate Formation and Mitigation

Specific Scientific Field

Petroleum Engineering and Production Technology

Application Summary

Iron naphthenate plays a significant role in the formation and mitigation of oilfield metal naphthenates. These organic salts, formed at the oil-water interface during separation processes, are known to be detrimental to the performance and integrity of process facilities for the separation of hydrocarbons from produced water in the oilfield .

Methods of Application

The conventional method for the inhibition of metal naphthenates relies on suppressing the deprotonation of naphthenic acids by common ion effect. However, this method exacerbates internal corrosion problems in topside facilities. The current industry focus is on the development of effective surface active agents for the inhibition of naphthenates .

Results or Outcomes

The review paper highlights the drivers and mechanism of oilfield metal naphthenate formation. It also discusses surfactants for oilfield metal naphthenate inhibition and the mechanisms of inhibition with a view to process optimization .

Catalytic Aquathermolysis of Emulsified Residual Oils

Specific Scientific Field

Chemical Engineering and Energy Production

Application Summary

Iron naphthenate has been observed to exhibit greater efficiency for residual oils compared to manganese naphthenate and zinc naphthenate. It is used in the catalytic aquathermolysis of emulsified residual oils .

Methods of Application

In the catalytic aquathermolysis method, iron naphthenate is used as a catalyst to convert the heavy components of residual oil into lighter components. This method is gaining widespread attention due to its advantages of simple equipment, ease of operation, low cost, and environmental friendliness .

Results or Outcomes

Under the reaction conditions of 340 °C, 3 MPa, and 2 h, there was a remarkable decrease in viscosity and sulfur content of residual oil by 85.0 and 50.01%, respectively .

Emulsion Stabilization

Specific Scientific Field

Chemical Engineering and Colloid Science

Application Summary

Naphthenic acids, including iron naphthenate, play a major role in stabilizing emulsions . Emulsions are mixtures of two or more liquids that are normally immiscible (unmixable or unblendable). Naphthenic acids contribute to the stability of these emulsions, depending on the nature and distribution of the species, aqueous phase pH, and oil composition .

Methods of Application

The application of naphthenic acids in emulsion stabilization involves the use of these compounds to regulate the interfacial tension (IT) between the immiscible liquids. Some studies have shown that smaller naphthenic acids are the most effective in regulating IT, while larger naphthenic acids stabilize emulsion by secondary mechanisms .

Results or Outcomes

The use of naphthenic acids, including iron naphthenate, in emulsion stabilization has been shown to be effective. However, the effectiveness can vary depending on several factors, including the size of the naphthenic acids and the conditions of the emulsion .

Safety And Hazards

Orientations Futures

Recent studies indicate that high-temperature corrosion by naphthenic acids and sulfidation depends on the diffusion of the solid state of iron through the internal scale . The increase of iron loading will lead to the decrease of apparent bulk density, the increase of slurry yield, and the deterioration of product distribution .

Propriétés

IUPAC Name |

iron(2+);naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H8O2.Fe/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDSMEGLJGEMDK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron naphthenate | |

CAS RN |

1338-14-3 | |

| Record name | Naphthenic acids, iron salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, iron salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

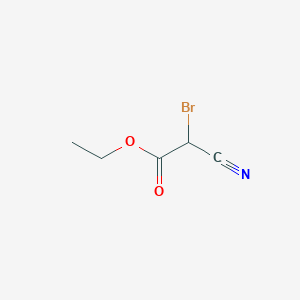

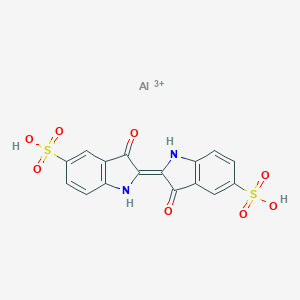

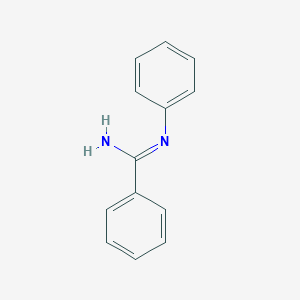

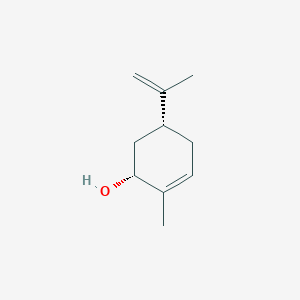

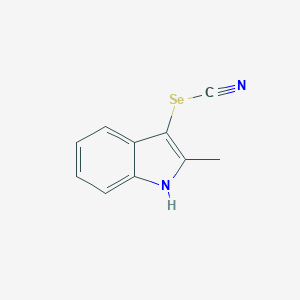

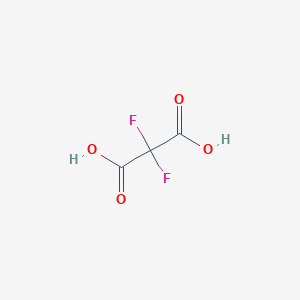

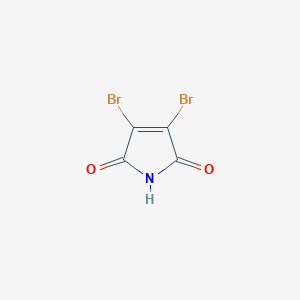

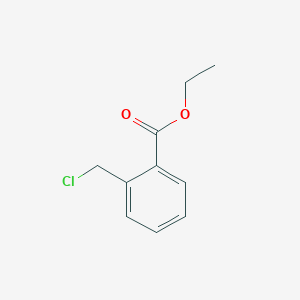

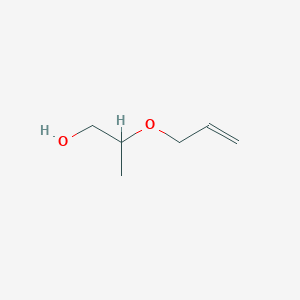

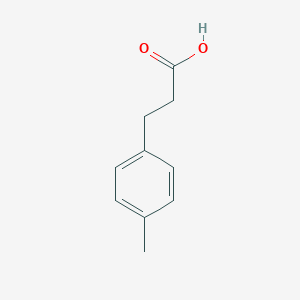

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)